5-Hydroxy-N,N-dimethyl-4-oxohexanamide
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Overview
Description
5-Hydroxy-N,N-dimethyl-4-oxohexanamide is a chemical compound with the molecular formula C8H15NO3. It is known for its unique structure, which includes a hydroxyl group, a dimethylamino group, and a keto group on a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,N-dimethyl-4-oxohexanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxyhexanoic acid with N,N-dimethylamine in the presence of a dehydrating agent to form the desired amide . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N,N-dimethyl-4-oxohexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 5-oxo-N,N-dimethyl-4-oxohexanamide.
Reduction: Formation of 5-hydroxy-N,N-dimethylhexanol.
Substitution: Formation of 5-chloro-N,N-dimethyl-4-oxohexanamide.
Scientific Research Applications
5-Hydroxy-N,N-dimethyl-4-oxohexanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N,N-dimethyl-4-oxohexanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-N,N-dimethyltryptamine: A psychedelic compound with similar structural features but different biological activity.
5-Methoxy-N,N-dimethyltryptamine: Another psychedelic compound with a methoxy group instead of a hydroxyl group.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
62797-10-8 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-hydroxy-N,N-dimethyl-4-oxohexanamide |
InChI |
InChI=1S/C8H15NO3/c1-6(10)7(11)4-5-8(12)9(2)3/h6,10H,4-5H2,1-3H3 |
InChI Key |
ZPYGSWMOQWPXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC(=O)N(C)C)O |
Origin of Product |
United States |
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